Benzyl 6-azaspiro[2.5]octane-6-carboxylate
Overview
Description
“Benzyl 6-azaspiro[2.5]octane-6-carboxylate” is a chemical compound with the molecular formula C15H19NO2 . It is also known as "1-Oxa-6-azaspiro [2.5]octan-6-carboxylic acid benzyl ester" . The compound is typically stored in a refrigerator and is available in the form of a colorless to pale yellow liquid or solid .
Molecular Structure Analysis
The molecular structure of “this compound” contains a total of 39 bonds. These include 20 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 three-membered ring, 2 six-membered rings, and 1 (thio-) carbamate .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 247.29 . It is a colorless to pale yellow liquid or solid at room temperature .Scientific Research Applications
Corrosion Inhibition
A study explored the inhibition performances of spirocyclopropane derivatives for mild steel protection in HCl, highlighting the environmental benefits of such substances. The compounds, including related spiro[2.5]octane derivatives, were effective in acidic solutions, with adsorption adhering to the Langmuir isotherm model. The research indicates that these compounds can offer significant protection against corrosion, making them valuable in materials science and engineering applications (Chafiq et al., 2020).
Organic Synthesis
The cycloaddition reaction of Schiff bases with ketenes generated by pyrolysis of 1,5,7-trioxaspiro[2.5]octane-4,8-diones represents a method for constructing spiro compounds. This approach facilitates the synthesis of complex molecular architectures, demonstrating the utility of spiro[2.5]octane derivatives in organic synthesis and drug discovery (Tsuno, Kondo, & Sugiyama, 2006).
Drug Discovery Scaffolds
Another research avenue involves the synthesis of novel scaffolds for drug discovery, such as 6-azaspiro[4.3]alkanes from four-membered-ring ketones. The key transformation in this synthesis is a reaction between electron-deficient exocyclic alkenes and an in-situ generated N-benzylazomethine ylide, highlighting the potential of spiro[2.5]octane derivatives in medicinal chemistry (Chalyk et al., 2017).
Heterospirocyclic Compounds in Peptide Synthesis
Heterospirocyclic compounds based on the azaspiro[2.5]octane framework have been synthesized and employed as dipeptide synthons. Such compounds facilitate the creation of peptides, including analogs of antibiotics, showcasing the role of spiro[2.5]octane derivatives in peptide synthesis and potentially leading to novel therapeutic agents (Suter et al., 2000).
Safety and Hazards
Properties
IUPAC Name |
benzyl 6-azaspiro[2.5]octane-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c17-14(18-12-13-4-2-1-3-5-13)16-10-8-15(6-7-15)9-11-16/h1-5H,6-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTXHYQGOXCHMHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CCN(CC2)C(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.